Sustained Positive Inotropy Without Chronotropy: A Key Differentiator from Ephedrine
In a clinical pharmacokinetic study of healthy volunteers (n=8), a single 120 mg oral dose of oxilofrine increased the extent of left ventricular fractional shortening by 20.9% and the velocity of fractional shortening by 29.5%, indicating a robust positive inotropic effect [1]. Crucially, this effect was long-lasting and was not accompanied by significant changes in heart rate (chronotropy) or mean arterial blood pressure [1]. This contrasts with the broader cardiac stimulant profile of ephedrine, which typically increases both heart rate and contractility. The specific, pure inotropic effect of oxilofrine is directly correlated with its plasma levels (r = 0.981) [1].
| Evidence Dimension | Change in Left Ventricular Fractional Shortening (Inotropy) |
|---|---|
| Target Compound Data | +20.9% (extent) and +29.5% (velocity) |
| Comparator Or Baseline | Placebo (baseline); Ephedrine (class-level profile: increases HR + contractility) |
| Quantified Difference | Oxilofrine: +20.9% inotropy, no change in HR. Ephedrine (inferred): increases both HR and contractility. |
| Conditions | 8 healthy volunteers, single oral 120 mg dose, echocardiographic measurement. |
Why This Matters
For in vivo models of heart failure or cardiogenic shock, a pure inotropic agent without chronotropic effects is preferred to avoid increasing myocardial oxygen demand and arrhythmia risk, making oxilofrine a superior tool compound.
- [1] Kauert G, Angermann C, Lex H, Spes C. Clinical pharmacokinetics after a single oral dose of oxilofrine. Int J Clin Pharmacol Res. 1988;8(5):307-14. PMID: 3229871. View Source
